4-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide
Description
4-Bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide is a brominated thiophene carboxamide derivative featuring a hydroxyethyl-naphthalene substituent. The compound combines a thiophene core with a bromine atom at the 4-position, a carboxamide linkage, and a bulky naphthalen-1-yl group. Such structural elements are common in medicinal chemistry, as bromine enhances electrophilicity and stability, while the naphthalene moiety may improve lipophilicity and binding interactions.
Properties
IUPAC Name |
4-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2S/c18-12-8-16(22-10-12)17(21)19-9-15(20)14-7-3-5-11-4-1-2-6-13(11)14/h1-8,10,15,20H,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBBZJGOQRCXMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC(=CS3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions One common method starts with the bromination of thiophene-2-carboxylic acid to introduce the bromine atom at the 4-position This is followed by the formation of the carboxamide group through the reaction with an appropriate amine derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
4-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the naphthalene moiety and the thiophene ring can facilitate π-π stacking interactions and hydrogen bonding, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent variations, biological activities, and physicochemical properties. Below is a detailed analysis:
Physicochemical Properties
- Molecular Weight and Solubility :
- The target compound’s molecular weight is expected to exceed 350 g/mol (based on analogs in ).
- Substituents like 2-hydroxyethyl may improve aqueous solubility compared to purely hydrophobic groups (e.g., dichlorobenzyl in compound 6d) .
- Bromine at the 4-position likely increases metabolic stability and electrophilic reactivity, as seen in other brominated thiophenes .
Key Research Findings and Implications
Role of Bromine : Bromine in the thiophene ring enhances electronic effects and stability, critical for interactions with bacterial enzymes or cancer cell targets .
Impact of Naphthalen-1-yl Group : This substituent may confer unique pharmacokinetic properties, such as prolonged half-life or tissue penetration, compared to smaller aryl groups .
Biological Activity
4-Bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on the biological activity of this compound, detailing its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 376.3 g/mol. The compound features a thiophene ring, a naphthalene moiety, and a hydroxyl functional group, which contribute to its reactivity and biological interactions.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has shown that derivatives of thiophene compounds exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The mechanism often involves disruption of bacterial cell walls or inhibition of protein synthesis.
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | MRSA, VRE | |
| Naphthoquinone-fused thiophene derivatives | Broad-spectrum antimicrobial |
Anticancer Activity
The anticancer potential of this compound has been evaluated through in vitro studies. The compound was tested on various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). Results indicated that it significantly reduced cell viability in Caco-2 cells, suggesting selective cytotoxicity towards certain cancer types.
Key Findings:
- Cell Viability Reduction : Treatment with the compound resulted in a decrease in viability by up to 39.8% in Caco-2 cells compared to untreated controls.
- Selectivity : The compound exhibited minimal activity against A549 cells, indicating a possible selective mechanism that warrants further investigation.
The proposed mechanisms behind the biological activities of this compound include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) : It could induce ROS production, leading to oxidative stress in target cells.
- Cell Cycle Arrest : Evidence suggests that it may interfere with cell cycle progression in cancer cells, contributing to reduced viability.
Case Studies
Several studies have highlighted the efficacy of thiophene derivatives similar to this compound:
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial properties against resistant strains.
- Results : Demonstrated significant inhibition zones against MRSA and VRE.
- : Supports further development as an antimicrobial agent.
-
Study on Anticancer Activity :
- Objective : Assess the cytotoxic effects on colorectal cancer cells.
- Results : Notable reduction in viability; potential for selective targeting.
- : Promising candidate for further oncological research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
